molecular formula C7H10N2O3 B2883784 2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid CAS No. 1505192-81-3

2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B2883784
CAS No.: 1505192-81-3
M. Wt: 170.168
InChI Key: DHILZWVRMFHUQM-UHFFFAOYSA-N
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Description

2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that features a pyrazole ring substituted with a hydroxypropanoic acid group

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-3-(1H-pyrazol-4-yl)propanoic acid: Lacks the methyl group on the pyrazole ring.

    3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: Lacks the hydroxy group.

    2-hydroxy-3-(1H-pyrazol-4-yl)butanoic acid: Has an additional carbon in the propanoic acid chain.

Uniqueness

2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is unique due to the presence of both the hydroxy and methyl groups, which can influence its reactivity and interactions with biological targets. This combination of functional groups can enhance its potential as a versatile building block in organic synthesis and its bioactivity in medicinal chemistry .

Properties

IUPAC Name

2-hydroxy-3-(1-methylpyrazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-9-4-5(3-8-9)2-6(10)7(11)12/h3-4,6,10H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHILZWVRMFHUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505192-81-3
Record name 2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
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